molecular formula C10H11NO5 B597215 Ethyl 4-methoxy-3-nitrobenzoate CAS No. 16357-47-4

Ethyl 4-methoxy-3-nitrobenzoate

Cat. No. B597215
CAS RN: 16357-47-4
M. Wt: 225.2
InChI Key: GKMPAXGWSYMQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxy-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO5 . It is related to other compounds such as Methyl 3-methoxy-4-nitrobenzoate and Ethyl 4-methyl-3-nitrobenzoate .


Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps. For instance, the synthesis of Benzocaine, an ethyl ester of p-amino benzoic acid, involves a nitration step, a conversion from the nitro group to an amine, and a bromination . Another approach could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methoxy-3-nitrobenzoate can be analyzed using various computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-methoxy-3-nitrobenzoate can be complex. For example, nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . Other reactions could involve Friedel Crafts acylation, conversion from the acyl group to an alkane, and further nitration .


Physical And Chemical Properties Analysis

Ethyl 4-methoxy-3-nitrobenzoate is a solid compound . Other physical and chemical properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .

Scientific Research Applications

Pharmaceutical Research: Local Anesthetics

Ethyl 4-methoxy-3-nitrobenzoate: is structurally related to compounds used in the synthesis of local anesthetics like benzocaine . The ester group and the nitro group in the compound can undergo various chemical reactions, making it a valuable intermediate in the development of new anesthetic agents. Researchers can modify the ester or nitro group to synthesize derivatives with potential anesthetic properties for topical use.

Safety And Hazards

Ethyl 4-methoxy-3-nitrobenzoate should be handled with care. It may cause skin, eye, and respiratory tract irritation. It should be handled in a well-ventilated place with suitable protective clothing .

properties

IUPAC Name

ethyl 4-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMPAXGWSYMQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-3-nitrobenzoate

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